molecular formula C19H23NO2 B5119344 Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate CAS No. 138030-51-0

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate

Cat. No.: B5119344
CAS No.: 138030-51-0
M. Wt: 297.4 g/mol
InChI Key: APUBSBMSJRMTJT-UHFFFAOYSA-N
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Description

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry, particularly in the development of antiviral therapeutics. Its core structure, featuring a naphthylmethyl group linked to a piperidine-4-carboxylate scaffold, is recognized as a key pharmacophore for targeting viral proteases. Research on highly analogous compounds has demonstrated potent inhibitory activity against the papain-like protease (PLpro) of coronaviruses, such as SARS-CoV and SARS-CoV-2 . PLpro is a essential for viral replication and also helps the virus evade the host's immune response by cleaving ubiquitin and ISG15 from host cell proteins . Inhibiting this protease is therefore a promising dual-pronged antiviral strategy. The naphthalene moiety in this compound class is critical for engaging in hydrophobic interactions within the PLpro active site, while the piperidine carboxylate group can serve as a versatile handle for further structural optimization to enhance binding affinity and metabolic stability . Beyond antiviral applications, this ester is a valuable synthetic intermediate. It can be hydrolyzed to the corresponding carboxylic acid, a common building block for constructing more complex molecules for pharmaceutical research, such as potential fatty acid amide hydrolase (FAAH) modulators and other bioactive compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)16-10-12-20(13-11-16)14-17-8-5-7-15-6-3-4-9-18(15)17/h3-9,16H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUBSBMSJRMTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210891
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138030-51-0
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138030-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate typically involves the reaction of naphthalen-1-ylmethylamine with ethyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps

StepReagents/ConditionsYield/Outcome
AlkylationNaphthalen-1-ylmethyl bromide, Na₂CO₃, H₂O, 0–5°CForms naphthalene-piperidine backbone
EsterificationEthanol, H₂SO₄ or DCC/DMAPIntroduces ethyl ester group

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Basic hydrolysis : NaOH/H₂O (reflux) → 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid .

  • Acidic hydrolysis : HCl/EtOH (reflux) → Same product but slower kinetics .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProduct
Basic2M NaOH, H₂ORefluxCarboxylic acid (95% purity)
Acidic6M HCl, EtOH80°CCarboxylic acid (88% purity)

Hydrazide Formation

Reaction with hydrazine hydrate in methanol replaces the ester group with a hydrazide:

  • Reaction : Ethyl ester + NH₂NH₂ → 1-(naphthalen-1-ylmethyl)piperidine-4-carbohydrazide .

  • Conditions : Methanol, 24 hr, room temperature; yields ~82% .

Sulfonation at Piperidine Nitrogen

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamides:

  • Example : Reaction with benzenesulfonyl chloride (pH 9, Na₂CO₃, 0–5°C) → N-sulfonyl derivative .

  • Application : Enhances bioactivity for cholinesterase inhibition .

Reactivity of the Naphthalene Moiety

The naphthalene group participates in electrophilic aromatic substitution (EAS) . While direct experimental data is limited, analogous naphthalene derivatives undergo:

  • Nitration : HNO₃/H₂SO₄ → Nitro derivatives (predominantly α-substitution).

  • Halogenation : Cl₂/FeCl₃ → Chlorinated products.
    The methylene bridge slightly deactivates the naphthalene ring, directing EAS to less sterically hindered positions .

Table 3: Reactivity Comparison with Related Piperidine Esters

CompoundKey ReactionUnique Feature
Ethyl 1-methylpiperidine-4-carboxylateFaster ester hydrolysisLacks naphthalene steric effects
Ethyl 4-[(pyridin-2-yl)amino]piperidine-1-carboxylateResists sulfonationPyridine directs alternative reactivity

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Recent studies have shown that derivatives of ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate exhibit potent inhibitory effects against various viral proteases, including those from coronaviruses. For instance, compounds derived from this structure have been identified as noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV, demonstrating nanomolar potency. The structure–activity relationship (SAR) studies suggest that the naphthyl group plays a critical role in enhancing binding affinity and selectivity towards viral targets .

2. Cancer Therapy
this compound derivatives have shown promise in cancer therapy. Research indicates that these compounds can induce cytotoxicity and apoptosis in various cancer cell lines. For example, one study highlighted the effectiveness of a related piperidine derivative in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

3. Neurological Disorders
The compound's ability to modulate neurotransmitter receptors has been explored for potential applications in treating neurological disorders. Specifically, some derivatives act as GABAA receptor agonists, which could be beneficial in conditions such as anxiety and epilepsy . Additionally, the compound's interactions with serotonin receptors suggest potential applications in treating mood disorders .

Case Study 1: SARS-CoV Inhibition

A detailed investigation into the inhibitory effects of this compound derivatives on SARS-CoV PLpro revealed significant binding affinities and selectivity. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, demonstrating that specific substitutions on the naphthyl ring enhance inhibitory efficacy .

Case Study 2: Anticancer Activity

In a preclinical study focusing on anticancer activity, a derivative of this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that modifications to the piperidine structure could lead to more effective anticancer agents .

Summary of Applications

Application Area Description Key Findings
Antiviral Activity Inhibits viral proteases (e.g., SARS-CoV PLpro)Nanomolar potency; critical role of naphthyl substitution for binding affinity
Cancer Therapy Induces cytotoxicity and apoptosis in cancer cell linesOutperformed traditional chemotherapeutics; promising for further development
Neurological Disorders Modulates GABAA receptors; potential antidepressant effectsInteractions with neurotransmitter systems suggest therapeutic potential for anxiety and mood disorders

Mechanism of Action

The mechanism of action of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylate esters are a versatile scaffold in drug discovery. Below is a detailed comparison of ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate with structurally related compounds, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Synthesis Yield Reference
This compound Naphthalen-1-ylmethyl C₁₉H₂₃NO₂ 297.39 High lipophilicity; potential CNS/antimicrobial activity N/A N/A
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) 2-Chlorobenzyl C₁₅H₂₀ClNO₂ 282.78 Antibacterial (inferred from oxadiazole derivatives) 60.6%
Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) 4-Methylbenzyl C₁₆H₂₃NO₂ 261.36 Improved yield due to electron-donating methyl group 76.6%
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-Morpholinopyrimidin-4-yl C₁₆H₂₄N₄O₄ 336.39 Anti-tuberculosis activity; moderate microsomal stability 55%
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (17) Naphthalen-1-ylethyl + tetrahydro-2H-pyran C₂₄H₃₁N₃O₂ 381.52 CNS-targeted (drug repurposing candidate); 78% yield 78%
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate 4-Cyanopyridin-2-yl C₁₄H₁₇N₃O₂ 259.31 High purity (97%); used in kinase inhibitor studies 55%

Physicochemical Properties

  • Lipophilicity : Naphthalene-containing derivatives (e.g., target compound) exhibit higher logP values compared to benzyl or pyridyl analogs, enhancing blood-brain barrier permeability .
  • Solubility: Cyanopyridyl and morpholinopyrimidine derivatives show improved aqueous solubility due to polar functional groups (e.g., Log S = -3.5 for related compounds) .

Metabolic Stability

  • Naphthalene and quinoline derivatives (e.g., ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate) exhibit moderate-to-high metabolic stability in liver microsomes, while benzyl analogs are more prone to oxidation .

Data Tables

Table 1: Key Physicochemical Comparisons

Compound logP (Predicted) Molecular Weight Solubility (Log S) Metabolic t₁/₂ (Human)
This compound 4.2 297.39 -4.8 N/A
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 3.1 282.78 -3.9 45 min
Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate 1.8 259.31 -2.5 >60 min
Compound 17 () 3.9 381.52 -5.1 >60 min

Q & A

Q. What synthetic strategies are employed for preparing Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate, and how do reaction conditions affect yields?

The synthesis typically involves alkylation or coupling reactions. For example, analogous piperidine-4-carboxylate derivatives are synthesized via:

  • Alkylation : Reacting ethyl piperidine-4-carboxylate with naphthalen-1-ylmethyl halides in the presence of organic bases (e.g., sodium hydride) in aprotic solvents like acetonitrile or THF. Reaction time and temperature (e.g., reflux at 80°C for 12–24 hours) are critical for yield optimization .
  • Amide Coupling : Using coupling agents like EDCI/HOBt in dry acetonitrile to link piperidine derivatives with aromatic moieties, followed by hydrazine treatment for further functionalization .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular weight (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., naphthalene proton signals at δ 7.2–8.5 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine carboxylates .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for intermediates in the synthesis?

  • Density Functional Theory (DFT) : Models transition states and energy barriers for alkylation or coupling steps, identifying optimal reaction coordinates (e.g., activation energy for naphthalene-methyl group attachment) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics, aiding in solvent selection .
  • Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes using commercially available precursors (e.g., ethyl isonipecotate) .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Multi-technique Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in carbonyl signals (e.g., ester vs. amide) are resolved via IR (C=O stretch at ~1700 cm⁻¹ for esters) .
  • Isotopic Labeling : Track reaction intermediates using deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in NMR .
  • Crystallographic Validation : Resolve stereochemical ambiguities by comparing experimental X-ray data with computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., acetonitrile, THF) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Emergency Measures : Equip labs with eyewash stations and ethanol-based neutralizing agents for spills .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Alkylation in THF, 80°C, 24h DFT-guided solvent optimization
Characterization ¹H NMR, LC-MS X-ray crystallography
Data Analysis Spectral peak matching Isotopic labeling for mechanistic studies
Safety PPE and fume hoods Toxicity modeling (e.g., LD50 prediction)

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